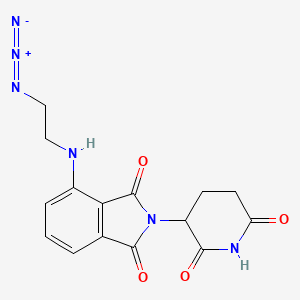
Schiarisanrin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schiarisanrin B is a bioactive compound isolated from the plant Schizandra arisanensis. It belongs to the class of lignans, which are known for their diverse biological activities. This compound has been studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and cytoprotective properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Schiarisanrin B typically involves the extraction from Schizandra arisanensis using solvents such as ethanol. The extract is then purified using techniques like macroporous resin adsorption and desorption . The synthetic route may also involve the use of ultrasonic extraction or a combination of ultrasonic and microwave techniques to enhance the yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The use of advanced extraction techniques and optimization of reaction conditions are crucial to ensure high yield and purity. The macroporous resin method is commonly employed for large-scale purification .
Analyse Des Réactions Chimiques
Types of Reactions: Schiarisanrin B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives with enhanced antioxidant properties, while reduction reactions may produce reduced forms with different biological activities .
Applications De Recherche Scientifique
Schiarisanrin B has a wide range of scientific research applications due to its bioactive properties. In chemistry, it is used as a model compound to study lignan synthesis and reactivity. In biology and medicine, this compound is investigated for its potential therapeutic effects, including its ability to protect against oxidative stress, reduce inflammation, and promote cell survival . It has shown promise in the treatment of diseases such as cancer, diabetes, and neurodegenerative disorders .
Mécanisme D'action
The mechanism of action of Schiarisanrin B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell survival. For example, this compound has been shown to inhibit the activity of pro-inflammatory cytokines and enhance the expression of antioxidant enzymes . It also promotes the degradation of anti-apoptotic proteins, thereby inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Schiarisanrin B is structurally similar to other lignans such as schiarisanrin A, schiarisanrin D, and schisantherin B. it is unique in its specific biological activities and therapeutic potential. For instance, while schiarisanrin A and D also exhibit anti-inflammatory properties, this compound has a more pronounced effect on oxidative stress and cell survival . Additionally, this compound has been shown to have a higher potency in protecting β cells from cytokine-mediated cytotoxicity compared to other lignans .
Similar Compounds
- Schiarisanrin A
- Schiarisanrin D
- Schisantherin B
- Acetylschisantherin L
- Heteroclitin D
- Kadsulignans H and I
Propriétés
Formule moléculaire |
C24H26O8 |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
[(1S,12R,13R,14R)-18,19-dimethoxy-13,14-dimethyl-20-oxo-3,6,8-trioxapentacyclo[9.9.1.01,16.04,21.05,9]henicosa-4(21),5(9),10,16,18-pentaen-12-yl] acetate |
InChI |
InChI=1S/C24H26O8/c1-11-6-14-7-16(27-4)21(28-5)23(26)24(14)9-29-22-18(24)15(8-17-20(22)31-10-30-17)19(12(11)2)32-13(3)25/h7-8,11-12,19H,6,9-10H2,1-5H3/t11-,12-,19-,24+/m1/s1 |
Clé InChI |
AYMKCFZZJXCHQJ-RRKJVJHVSA-N |
SMILES isomérique |
C[C@@H]1CC2=CC(=C(C(=O)[C@@]23COC4=C3C(=CC5=C4OCO5)[C@@H]([C@@H]1C)OC(=O)C)OC)OC |
SMILES canonique |
CC1CC2=CC(=C(C(=O)C23COC4=C3C(=CC5=C4OCO5)C(C1C)OC(=O)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


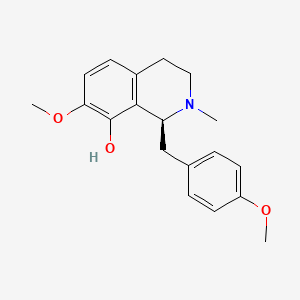
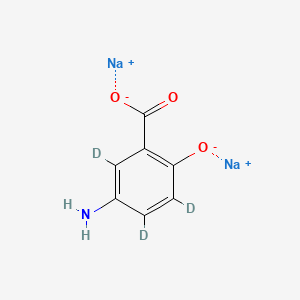
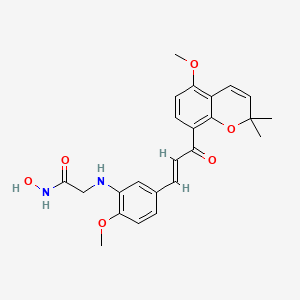

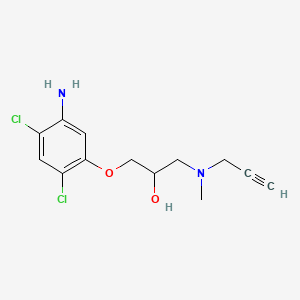
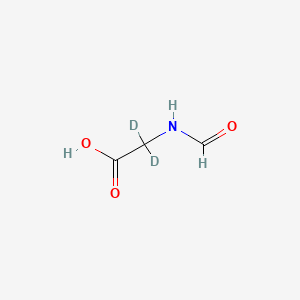
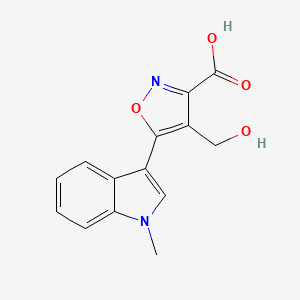
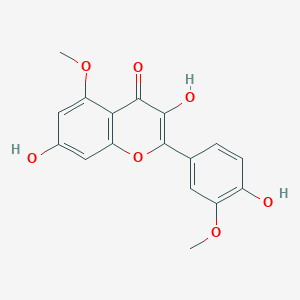
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

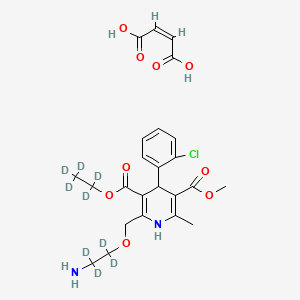
![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

